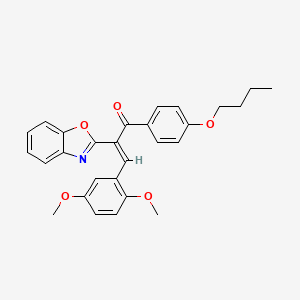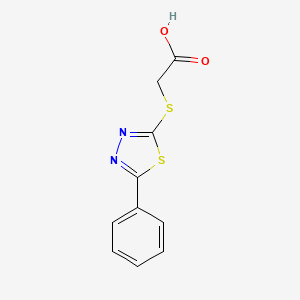![molecular formula C15H17N5O B15101744 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B15101744.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with two methyl groups and a triazolopyridine moiety, connected via an acetamide linkage. Its unique structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with Methyl Groups:
Formation of the Triazolopyridine Moiety: The triazolopyridine ring can be synthesized via a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a diazotizing agent.
Coupling Reaction: The final step involves coupling the substituted pyrrole and triazolopyridine moieties through an acetamide linkage. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazolopyridine moiety can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydrotriazolopyridine derivatives.
Substitution: New amide derivatives with varying alkyl or acyl groups.
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular uptake.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptor sites, thereby modulating their activity. The triazolopyridine moiety is particularly important for binding interactions, while the pyrrole ring contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Lacks the triazole ring, making it less versatile in binding interactions.
2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide: Lacks the methyl groups on the pyrrole ring, which may affect its stability and reactivity.
Uniqueness
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is unique due to the presence of both the dimethyl-substituted pyrrole ring and the triazolopyridine moiety. This combination enhances its binding affinity and specificity for molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17N5O |
|---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H17N5O/c1-11-6-7-12(2)20(11)10-15(21)16-9-14-18-17-13-5-3-4-8-19(13)14/h3-8H,9-10H2,1-2H3,(H,16,21) |
InChI Key |
ZGJYWNYATPQKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCC2=NN=C3N2C=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-(2-chlorobenzyl)-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15101662.png)
![(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B15101666.png)
![3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B15101690.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide](/img/structure/B15101694.png)

![N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B15101700.png)
![{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B15101707.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101713.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101717.png)
![2,4-dichloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15101721.png)

![[5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone](/img/structure/B15101730.png)
![N,N-diisobutyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15101734.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B15101739.png)
